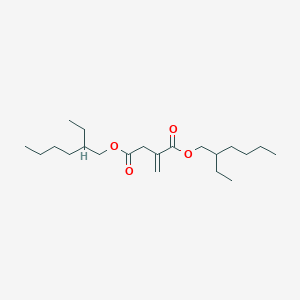
5-氨基-1-苄基-1H-1,2,3-三唑-4-羧酸乙酯
描述
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to the triazole ring
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
生化分析
Biochemical Properties
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme β-tubulin, where the triazole moiety forms hydrogen bonds with amino acids in the active site, leading to enzyme inhibition . Additionally, this compound has been shown to bind to other biomolecules through electrostatic interactions, pi-anion interactions, and van der Waals forces, further modulating their activity .
Cellular Effects
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated cytotoxic activity, reducing cell viability and inducing cell death .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves several key interactions at the molecular level. The triazole ring interacts with the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved . This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. The benzyl group enhances its binding affinity to target molecules, contributing to its overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can cause sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell function .
Dosage Effects in Animal Models
The effects of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Preparation of the Alkyne: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne.
Cycloaddition Reaction: The azide and alkyne are then subjected to the cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction by providing better control over the reaction parameters.
化学反应分析
Types of Reactions
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Alcohol derivatives of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The benzyl and amino groups can also enhance the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 5-amino-1-benzyl-1H-1,2,4-triazole-4-carboxylate: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
The uniqueness of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 5-amino-1-benzyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALUGLYRHXNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296799 | |
| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-33-4 | |
| Record name | 20271-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)












